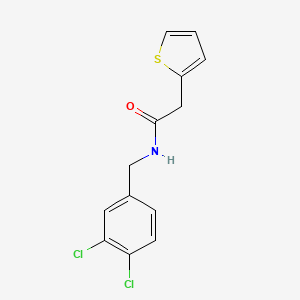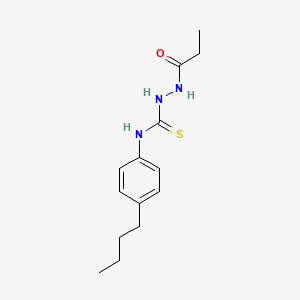![molecular formula C17H19BrN2O3 B4618491 N-(2-bromophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4618491.png)
N-(2-bromophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea
Übersicht
Beschreibung
N-(2-bromophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea is a useful research compound. Its molecular formula is C17H19BrN2O3 and its molecular weight is 379.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.05791 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Bonding Characteristics
N-(2-bromophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea showcases intriguing bonding characteristics, where the bromophenyl and chlorophenyl groups assume cis and trans positions respectively across the C—N bonds relative to the urea carbonyl O atom. Such structural arrangement underpins the compound's potential in forming dimers via intermolecular hydrogen bonds, highlighting its relevance in studying molecular interactions and crystal structure formation (Yamin & Mardi, 2003).
Synthetic Chemistry Applications
Directed lithiation processes involving similar urea compounds, including N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, have been extensively researched for their capability to undergo lithiation at specific positions. This reactivity is crucial for creating a variety of substituted products, demonstrating the compound's utility in synthetic organic chemistry for generating high-yield substituted products through targeted reactions (Smith, El‐Hiti, & Alshammari, 2013).
Agricultural Chemistry
The compound's structural analogs have been explored for their degradation behavior in soil, offering insights into the environmental fate of similar urea-based herbicides. This research underscores the importance of understanding the microbial degradation pathways of urea derivatives for environmental safety and the development of eco-friendly agricultural chemicals (Katz & Strusz, 1968).
Corrosion Inhibition
Research into urea derivatives, closely related to the compound of interest, has also revealed their efficacy as corrosion inhibitors for metals in acidic environments. These findings are significant for the development of new, more effective corrosion inhibitors that can protect industrial equipment and infrastructure from corrosive damage (Mistry, Patel, Patel, & Jauhari, 2011).
Material Science and Nonlinear Optical Properties
The exploration of urea derivatives in material science, particularly in the synthesis of compounds with potential second harmonic generation (SHG) properties, positions these chemicals as candidates for the development of new optical materials. Such studies contribute to the advancement of photonic technologies and the creation of novel materials for optical applications (Ishida et al., 1993).
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-3-[1-(3,4-dimethoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3/c1-11(12-8-9-15(22-2)16(10-12)23-3)19-17(21)20-14-7-5-4-6-13(14)18/h4-11H,1-3H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRZSCYZSPLFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl 5-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4618433.png)
![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B4618445.png)
![methyl 2-({[2-(methoxyacetyl)hydrazino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4618455.png)
![3-{2-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl}phenol](/img/structure/B4618461.png)
![4-bromo-1,5-dimethyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4618465.png)
![2,5-dichloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide](/img/structure/B4618467.png)

![[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B4618484.png)
![N-[2-(4-morpholinyl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B4618487.png)
![7,9-dimethyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4618490.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4618495.png)
![2-[(3-fluorobenzoyl)amino]-N-(4-methoxyphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide](/img/structure/B4618500.png)
![N-(sec-butyl)-N'-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4618504.png)
